Dodeca-3,5-dien-2-one

Description

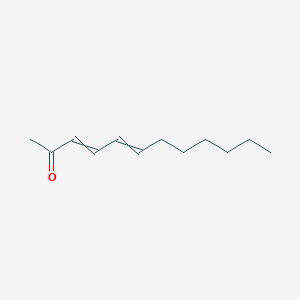

Dodeca-3,5-dien-2-one is an α,β-unsaturated ketone characterized by a 12-carbon chain with conjugated double bonds at positions 3 and 3. Its structure (CH₃(CH₂)₄C(O)CH=CHCH₂CH=CH₂) confers unique electronic and steric properties, influencing reactivity, spectroscopic behavior, and biological activity. These compounds are often biosynthesized via polyketide pathways, involving acetyl-CoA and malonyl-CoA units, followed by cyclization or oxidation steps .

Properties

CAS No. |

53434-78-9 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

dodeca-3,5-dien-2-one |

InChI |

InChI=1S/C12H20O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h8-11H,3-7H2,1-2H3 |

InChI Key |

PGCDECOMYMHRMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodeca-3,5-dien-2-one can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the dienone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or oxidation of precursor compounds. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale.

Chemical Reactions Analysis

Types of Reactions

Dodeca-3,5-dien-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dienone into saturated ketones or alcohols.

Substitution: The double bonds in this compound make it susceptible to electrophilic addition reactions, where substituents can be added to the carbon atoms of the double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or acids (e.g., sulfuric acid) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.

Scientific Research Applications

Dodeca-3,5-dien-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.

Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which dodeca-3,5-dien-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and ketone group allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key structural differences among enones include chain length, substituents, and double-bond configurations (E/Z). For example:

- (R,3E,5E)-1-hydroxyhepta-3,5-dien-2-one (compound 1): Features a 7-carbon chain with an R-configured hydroxyl group and E-geometry at both double bonds, critical for antibacterial activity .

- (E,E)-octa-3,5-dien-2-one: An 8-carbon enone abundant in brown algae, contributing to seasonal volatile profiles .

Table 1: Structural Comparison of Enones

Spectroscopic and Reactivity Profiles

Conjugation length and substituents significantly impact UV-Vis absorption (λmax):

- Cyclopent-1-en-2-one : λmax ~220 nm (short conjugation) .

- (E)-hexa-3,5-dien-2-one : λmax ~270 nm (extended conjugation) .

- This compound : Predicted λmax >300 nm due to longer conjugation, though steric effects may reduce intensity.

Reactivity differences arise from electronic effects. For example, trifluoromethyl-substituted deca-3,5-dien-2-one exhibits enhanced electrophilicity, while methoxy groups in compound 2 reduce polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.